molecular formula C21H21NO B5147807 N-(4-butylphenyl)naphthalene-2-carboxamide

N-(4-butylphenyl)naphthalene-2-carboxamide

Cat. No.: B5147807
M. Wt: 303.4 g/mol
InChI Key: RWGVWPFMDDOQMP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)naphthalene-2-carboxamide: is an organic compound belonging to the class of naphthalene-2-carboxamides These compounds are characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 4-butylaniline. The reaction can be catalyzed using various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar amidation reactions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-butylphenyl)naphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of naphthalene-2-carboxamides exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Industry: The compound is also used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)naphthalene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets may vary depending on the specific derivative and the type of microorganism .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)naphthalene-2-carboxamide
  • N-(4-methylphenyl)naphthalene-2-carboxamide
  • N-(4-ethylphenyl)naphthalene-2-carboxamide

Comparison: N-(4-butylphenyl)naphthalene-2-carboxamide is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and altered electronic characteristics. These properties can influence the compound’s reactivity, solubility, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

N-(4-butylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-6-16-9-13-20(14-10-16)22-21(23)19-12-11-17-7-4-5-8-18(17)15-19/h4-5,7-15H,2-3,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVWPFMDDOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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